4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester
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Overview
Description
4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester is a complex organic compound with a molecular formula of C21H23NO3 This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with benzoyl and benzyl groups, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of Benzoyl and Benzyl Groups: These groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively. The benzoyl group is typically added using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzoyl group to a benzyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Benzoyl derivatives, carboxylic acids
Reduction: Benzyl alcohol derivatives
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The benzoyl and benzyl groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine ring can also play a role in binding to biological macromolecules, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid methyl ester
- 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid propyl ester
- 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid butyl ester
Uniqueness
4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethyl ester group, in particular, can influence the compound’s solubility and reactivity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 4-benzoyl-1-benzylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-15-22(13-16-9-5-3-6-10-16)14-18(19)20(23)17-11-7-4-8-12-17/h3-12,18-19H,2,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZWBICGABZDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408010 |
Source
|
Record name | 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885958-75-8 |
Source
|
Record name | 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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